8-MA-cAMP

PKA Site-Selectivity Binding Affinity

Non-selective cAMP analogs confound PKA isozyme-specific signaling studies. 8-MA-cAMP (8-Methylamino-cAMP) is a site-selective cyclic AMP analog that targets the B site of both type I and type II PKA regulatory subunits with minimal A-site affinity, enabling: • Isozyme-specific PKA activation when paired with site A-selective analogs (e.g., 8-piperidino-cAMP) • Reproducible, quantifiable PKA stimulation in kinase assays and cellular studies • Validated for T lymphocyte proliferation, oocyte maturation, and HTS applications Supplied at ≥98% purity by HPLC with defined lipophilicity (LogP 1.10) for batch-to-batch consistency.

Molecular Formula C11H14N6NaO6P
Molecular Weight 380.23 g/mol
Cat. No. B12062424
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name8-MA-cAMP
Molecular FormulaC11H14N6NaO6P
Molecular Weight380.23 g/mol
Structural Identifiers
SMILESCNC1=NC2=C(N=CN=C2N1C3C(C4C(O3)COP(=O)(O4)[O-])O)N.[Na+]
InChIInChI=1S/C11H15N6O6P.Na/c1-13-11-16-5-8(12)14-3-15-9(5)17(11)10-6(18)7-4(22-10)2-21-24(19,20)23-7;/h3-4,6-7,10,18H,2H2,1H3,(H,13,16)(H,19,20)(H2,12,14,15);/q;+1/p-1/t4-,6-,7-,10-;/m1./s1
InChIKeyPYXGPPLPPUIPRE-MCDZGGTQSA-M
Commercial & Availability
Standard Pack Sizes3.8 mg / 5 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

8-MA-cAMP (8-Methylamino-cAMP): A Site-Selective PKA Agonist for Isozyme-Specific Signaling Research


8-MA-cAMP (8-Methylamino-cAMP) is a cyclic adenosine monophosphate (cAMP) analog that functions as a site-selective agonist for protein kinase A (PKA) . It exhibits similar affinity for the B site of both type I and type II PKA regulatory subunits, but minimal affinity for the A site [1]. This site-selectivity distinguishes 8-MA-cAMP from broader PKA activators and enables its use as a 'priming' analog in combinatorial strategies to achieve isozyme-specific PKA stimulation .

Why Generic cAMP Analog Substitution Fails: The Critical Role of Site-Selectivity in 8-MA-cAMP Research


cAMP-dependent protein kinase (PKA) exists in two primary isozymes, type I and type II, each containing two distinct cAMP-binding sites (A and B) . Generic cAMP analogs, such as 8-Br-cAMP, activate both sites and isozymes non-selectively, confounding the interpretation of downstream signaling events. In contrast, 8-MA-cAMP selectively targets the B site, offering a defined, quantifiable mechanism of activation [1]. Substituting a non-selective or site A-selective analog for 8-MA-cAMP fundamentally alters the experimental outcome, as evidenced by the inability of site A-selective or non-selective analogs to recapitulate the specific synergistic activation of type I PKA achieved with 8-MA-cAMP and a site A-selective partner .

8-MA-cAMP: Quantifiable Differentiation Evidence for Scientific Procurement


8-MA-cAMP's Quantified Site B Selectivity vs. Site A in PKA Regulatory Subunits

8-MA-cAMP demonstrates a quantifiable preference for the B site over the A site of both type I and type II PKA regulatory subunits. In competitive binding assays using isolated regulatory subunits, 8-MA-cAMP (compound 1b) exhibited a site B preference with an affinity 4- to 32-fold higher for site B than for any other binding site [1]. Furthermore, its affinity for site AI was decreased by 40-60-fold compared to site BI, directly quantifying its poor A-site engagement [1]. This is in stark contrast to analogs like 8-piperidino-cAMP, which shows a marked preference for site A, or 8-Br-cAMP, which lacks this defined site-selectivity.

PKA Site-Selectivity Binding Affinity

Synergistic Activation of Type I PKA: 8-MA-cAMP as a Priming Analog

8-MA-cAMP functions as a 'priming' analog, acting synergistically with site A-selective analogs to achieve selective stimulation of type I PKA. The combination of 8-MA-cAMP (site B-selective) with a site A-selective analog such as 8-piperidino-cAMP results in the selective activation of type I PKA . This synergistic activation cannot be achieved with non-selective analogs or when substituting the site B-selective component with another site A-selective analog.

PKA Isozyme Synergy Type I PKA

High Purity Specification (≥98% HPLC) for Reproducible Results

8-MA-cAMP is available with a guaranteed purity of ≥98% as determined by HPLC . This high purity specification ensures that experimental outcomes are not confounded by impurities or degradation products, which can be a concern with lower-grade or in-house synthesized cAMP analogs.

Purity HPLC Reproducibility

Defined Lipophilicity (LogP 1.10) for Cell Permeability Assessment

8-MA-cAMP has a reported lipophilicity (LogP) of 1.10 [1]. This value provides a quantitative basis for predicting its passive membrane permeability compared to more polar cAMP analogs (e.g., cAMP itself, LogP ~ -1.0) or highly lipophilic derivatives. The defined LogP allows for rational experimental design when selecting a cAMP analog with optimal cell penetration characteristics for a given cell type or assay format.

Lipophilicity Membrane Permeability LogP

Key Application Scenarios for 8-MA-cAMP in PKA Signaling Research


Selective Activation of Type I PKA in T Lymphocyte Proliferation Studies

In studies of T lymphocyte proliferation, the combination of 8-MA-cAMP (site B-selective) with a site A-selective analog (e.g., 8-piperidino-cAMP) synergistically inhibits proliferation by selectively activating type I PKA . This isozyme-specific approach is crucial for dissecting the roles of type I vs. type II PKA in immune cell signaling.

Differentiation of PKA Site A vs. Site B Signaling in Oocyte Maturation

Research on oocyte maturation utilizes 8-MA-cAMP to specifically interrogate the role of PKA site B signaling. In contrast to site A-selective analogs, 8-MA-cAMP's site B preference allows for a clear distinction between the functions of the two cAMP-binding sites in regulating meiotic arrest and cumulus expansion .

In Vitro Kinase Assay Development Requiring Defined PKA Activation

For in vitro kinase assays, the high purity and defined site-selectivity of 8-MA-cAMP are critical. Its quantifiable site B preference ensures consistent and interpretable activation of PKA, enabling the development of robust, reproducible assays for high-throughput screening or detailed mechanistic studies [1].

Quality Control in cAMP Analog Procurement for Reproducible Research

Procurement of 8-MA-cAMP with a certified purity of ≥98% by HPLC and defined lipophilicity (LogP 1.10) [2] is essential for laboratories aiming for high reproducibility. These specifications minimize batch-to-batch variability and ensure that observed biological effects are due to the compound's intended activity rather than impurities or variable membrane permeability.

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